Remeglurant

receptor residence time binding kinetics target occupancy

mGlu5 NAM class members exhibit divergent binding kinetics and biased signaling profiles that confound cross-study comparisons. Generic substitution among mavoglurant, dipraglurant, and basimglurant is pharmacologically unsound due to distinct residence times and functional selectivity patterns. • Defined medium receptor residence time (10-30 min), distinct from slow-dissociating (mavoglurant, basimglurant) and fast-dissociating (dipraglurant) NAMs, enabling kinetic profiling studies. • Unique biased signaling fingerprint: negative cooperativity toward ERK1/2 phosphorylation relative to IP1 accumulation and receptor internalization. • Validated in Fmr1KO mouse models of fragile X syndrome and rat L-DOPA-induced dyskinesia models.

Molecular Formula C17H15BrN4O
Molecular Weight 371.2 g/mol
CAS No. 1309783-00-3
Cat. No. B1679265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemeglurant
CAS1309783-00-3
SynonymsRemeglurant.
Molecular FormulaC17H15BrN4O
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br
InChIInChI=1S/C17H15BrN4O/c1-11-14-5-3-2-4-12(14)6-7-21(11)17(23)15-8-16-19-9-13(18)10-22(16)20-15/h2-5,8-11H,6-7H2,1H3/t11-/m1/s1
InChIKeyTUYZYSNXXSTKQX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Remeglurant (MRZ-8456): Selective mGlu5 NAM Procurement Guide


Remeglurant (CAS 1309783-00-3), also designated as MRZ-8456, is a selective, orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) developed by Merz Pharmaceuticals, exhibiting an in vitro IC50 of 13 nM . As a member of the pyrazolo[1,5-a]pyrimidine chemical class, this compound modulates the mGlu5 receptor through an allosteric binding site distinct from the orthosteric glutamate binding pocket, providing a non-competitive mechanism of action distinct from orthosteric antagonists [1].

Remeglurant mGlu5 NAM Differentiation: Binding Kinetics & Bias


Within the mGlu5 NAM class, compounds such as mavoglurant, dipraglurant, and basimglurant exhibit substantial divergence in receptor binding kinetics, signaling pathway modulation, and clinical translational profiles [1]. Generic substitution or simple interchange among these agents is scientifically unsound due to the fact that distinct residence times and functional selectivity patterns yield different pharmacological fingerprints that directly influence experimental reproducibility, in vivo efficacy predictions, and safety liability assessment [1]. Remeglurant occupies a defined intermediate kinetic niche and demonstrates a unique biased signaling signature that distinguishes it from both slow-dissociating NAMs (e.g., mavoglurant, basimglurant) and fast-dissociating NAMs (e.g., dipraglurant), as quantified in the evidence below [1].

Remeglurant Comparative Evidence: mGlu5 NAM Differentiation


Receptor Residence Time: Intermediate Binding Kinetics

Remeglurant demonstrates a medium receptor residence time of 10-30 minutes, positioning it in a distinct intermediate kinetic class relative to the slow-dissociating NAMs mavoglurant and basimglurant (>400 minutes) and the fast-dissociating NAM dipraglurant (<10 minutes) [1]. This kinetic classification was established through direct measurement of dissociation rates (koff) and association rates (kon) using [³H]methoxy-PEPy binding experiments on rat mGlu5 expressed in HEK293A cells [1].

receptor residence time binding kinetics target occupancy

Biased Signaling: Away from ERK1/2 Phosphorylation

Operational model of allosterism analysis revealed that (RS)-remeglurant is biased away (reduced cooperativity) from the ERK1/2 phosphorylation pathway, while dipraglurant is biased toward receptor internalization [1]. This differential signaling fingerprint was not observed for other mGlu5 NAMs in the same comparative analysis, representing a compound-specific feature that may influence downstream cellular outcomes independent of receptor occupancy [1].

biased agonism functional selectivity ERK1/2 phosphorylation

Fragile X Model: Seizure Attenuation Comparable to Mavoglurant

In a comparative in vivo study using the Fmr1KO mouse model of fragile X syndrome, both remeglurant (MRZ-8456) and mavoglurant (AFQ-056) attenuated wild running and audiogenic-induced seizures with similar pharmacokinetic profiles [1]. Both compounds significantly reduced dendritic expression of amyloid-beta protein precursor (APP) and rescued the ratio of mature to immature dendritic spines in cultured primary neurons [1].

Fmr1KO mouse model audiogenic seizures in vivo efficacy

Rat LID Model: Antidyskinetic Efficacy vs mGlu5 Antagonists

According to the comparative study by Danysz et al. (2018), a novel mGlu5 NAM (remeglurant, MRZ-8456) exhibited extended pharmacokinetics with a flat curve over many hours and superior antidyskinetic action in rats compared to previously studied mGlu5 antagonists [1]. This claim is referenced to a manuscript in preparation (Dekundy et al.), and the specific quantitative metrics for the comparator compounds are not provided in the published source [1].

Parkinson's disease L-DOPA-induced dyskinesia antidyskinetic efficacy

Remeglurant (MRZ-8456) Primary Application Scenarios


Pharmacological Tool: mGlu5 Residence Time-Dependent Signaling

Utilize remeglurant as a medium-residence-time (10-30 min) comparator to evaluate how receptor binding kinetics influence in vitro and in vivo mGlu5-mediated responses, contrasting with slow-dissociating NAMs (mavoglurant, basimglurant) and fast-dissociating NAMs (dipraglurant) in the same experimental system [1].

Biased Signaling: ERK1/2 Pathway in Neurological Disease Models

Employ remeglurant in studies requiring selective interrogation of mGlu5 signaling bias, specifically the negative cooperativity toward ERK1/2 phosphorylation relative to other downstream effectors such as IP1 accumulation and receptor internalization [1]. This application leverages the unique biased fingerprint that differentiates remeglurant from dipraglurant and other class members [1].

Fragile X Preclinical Research: mGlu5 NAM Defined Kinetics

Apply remeglurant in Fmr1KO mouse models of fragile X syndrome, where direct comparative evidence demonstrates comparable seizure attenuation and biomarker rescue to mavoglurant (AFQ-056), enabling FXS research while preserving the distinct kinetic and bias profile of remeglurant for mechanistic differentiation [2].

Parkinson's LID Preclinical Investigation

Deploy remeglurant in rat models of L-DOPA-induced dyskinesia for Parkinson's disease research, based on the reported extended pharmacokinetic profile and antidyskinetic action that was described as superior to previously studied mGlu5 antagonists [2]. Note that full quantitative validation awaits publication of the primary study.

Technical Documentation Hub

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